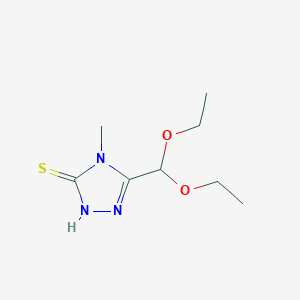

5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(Diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a diethoxymethyl group at position 5, a methyl group at position 4, and a thiol (-SH) group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications for applications ranging from antimicrobial agents to electrochemical sensors .

Properties

IUPAC Name |

3-(diethoxymethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-4-12-7(13-5-2)6-9-10-8(14)11(6)3/h7H,4-5H2,1-3H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDRIWPFGHMLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NNC(=S)N1C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with diethoxymethane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve the use of nucleophiles, such as amines or thiols, in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted triazoles.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antimicrobial Activity

- Research indicates that triazole derivatives exhibit antimicrobial properties. 5-(Diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has shown effectiveness against various bacterial strains. A study demonstrated its potential as a lead compound for developing new antibiotics due to its ability to inhibit bacterial growth effectively .

- Antifungal Properties

- Cancer Research

Applications in Agriculture

- Plant Growth Regulators

- Pesticide Development

Applications in Materials Science

- Corrosion Inhibitors

- Electrochemical Applications

Case Studies

Mechanism of Action

The mechanism of action of 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate protein function is a key aspect of its mechanism.

Comparison with Similar Compounds

The following analysis compares 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-3-thiol derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activity.

Substituent Effects at Position 5

Key Insights :

- Diethoxymethyl vs. Adamantyl : The diethoxymethyl group improves aqueous solubility compared to the bulky adamantyl group, which favors membrane penetration but may limit bioavailability .

- Diethoxymethyl vs. Chlorophenyl : The electron-donating ethoxy groups contrast with the electron-withdrawing Cl in Yucasin, leading to differences in redox behavior and enzyme inhibition .

Substituent Effects at Position 4

Key Insights :

- Methyl vs. Decylthio : The methyl group offers metabolic stability, while the decylthio chain enhances antifungal activity but raises toxicity concerns .

- Methyl vs. Amino: The amino group increases reactivity (e.g., in Schiff base formation) but may reduce stability under acidic conditions .

Key Insights :

- Diethoxymethyl derivatives are less studied for biological activity compared to phenyl or pyrazole-substituted analogs. Their ether groups may improve pharmacokinetics over purely aromatic systems .

Electrochemical Properties

Key Insights :

Biological Activity

5-(Diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 177028-37-4) is a compound belonging to the triazole family, characterized by its unique diethoxymethyl group attached to the triazole ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with diethoxymethane under acidic conditions. The reaction can be optimized using solvents such as ethanol and catalysts to enhance yield and purity. The compound's structure can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 216.27 g/mol

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction may alter enzyme activities involved in various metabolic pathways. The compound's ability to modulate protein functions is a crucial aspect of its mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response.

Case Study: COX Inhibition

A study conducted on various derivatives of triazoles indicated that modifications on the triazole ring could enhance selectivity towards COX-1 over COX-2. The presence of the diethoxymethyl group in this compound may contribute to its enhanced anti-inflammatory activity through hydrophobic interactions with the enzyme's active site .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in inflammation and microbial resistance mechanisms.

Table 2: Binding Affinity Predictions

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| COX-1 | -7.5 |

| COX-2 | -6.8 |

| Bacterial DNA Gyrase | -8.0 |

Q & A

Basic: What synthetic methodologies are commonly employed for 5-(diethoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of thiosemicarbazide precursors or functionalization of pre-formed triazole cores. For example:

- Stepwise alkylation : Reacting 4-methyl-4H-1,2,4-triazole-3-thiol with diethoxymethyl chloride under basic conditions (e.g., KOH/ethanol) to introduce the diethoxymethyl group at position 5 .

- Microwave-assisted synthesis : Optimized conditions (e.g., 100°C, 30 min) improve yield and reduce side products .

- Characterization : Confirmed via elemental analysis (C, H, N, S content), IR spectroscopy (S-H stretch at ~2550 cm⁻¹, C-O-C bands at 1100–1250 cm⁻¹), and HPLC purity assessment (>95%) .

Basic: How is the structural integrity of this compound validated?

A multi-technique approach is used:

- Elemental analysis : Matches theoretical vs. experimental C/H/N/S ratios (e.g., ±0.3% tolerance) .

- Spectroscopy :

- IR : Identifies functional groups (e.g., thiol, ether) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., diethoxymethyl CH₂ groups at δ 3.5–4.0 ppm) .

- Chromatography : TLC/HPLC confirms homogeneity (Rf = 0.6 in ethyl acetate/hexane) .

Advanced: How do computational models predict its biological activity?

- PASS Online : Predicts antimicrobial (Pa ~0.8) and antifungal (Pa ~0.7) activity based on structural similarity to active triazole derivatives .

- Molecular docking : Docking into Candida albicans CYP51 (PDB: 1EA1) reveals hydrogen bonding with the thiol group and hydrophobic interactions with diethoxymethyl .

- ADME analysis : Predicts moderate bioavailability (LogP ~2.5) and blood-brain barrier permeability .

Advanced: How can contradictory data on substituent effects be resolved?

Conflicting reports on substituent impact (e.g., diethoxymethyl vs. hydroxyalkyl groups) require:

- Systematic SAR studies : Compare IC₅₀ values against Staphylococcus aureus (ATCC 25923) for derivatives with varying R-groups .

- Statistical analysis : Multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Eₛ) contributions .

- Crystallography : Resolve 3D conformations to assess spatial hindrance or hydrogen-bonding networks .

Basic: What are the stability and storage recommendations?

- Degradation pathways : Hydrolysis of diethoxymethyl in acidic/alkaline conditions (t₁/₂ = 48 hrs at pH 2) .

- Storage : -20°C in amber vials under nitrogen; avoid repeated freeze-thaw cycles .

- Stability assays : Monitor via HPLC (95% purity retained after 6 months at -20°C) .

Advanced: What analytical methods ensure purity in complex matrices?

- LC-MS/MS : Quantifies trace impurities (LOD = 0.1 ng/mL) using MRM transitions (m/z 285 → 212) .

- X-ray crystallography : Resolves polymorphic forms (e.g., monoclinic vs. orthorhombic) affecting solubility .

- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced: How can regioselectivity challenges in substitution reactions be addressed?

- Protecting groups : Temporarily block the thiol (-SH) with trityl chloride to direct alkylation to N1/N2 positions .

- Solvent effects : Polar aprotic solvents (DMF) favor N-alkylation, while ethanol promotes S-alkylation .

- Catalysis : Cu(I)-catalyzed click chemistry for selective triazole functionalization .

Basic: What biological screening protocols are recommended?

- Antimicrobial assays : Broth microdilution (CLSI M07-A10) against Gram-positive/-negative bacteria and fungi .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ >100 μM indicates low toxicity) .

- Enzyme inhibition : Measure IC₅₀ against urease (Jack bean source) via indophenol method .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

- Salt formation : React with sodium hydroxide to form water-soluble thiolate salts (solubility >50 mg/mL) .

- Prodrug design : Convert thiol to disulfide (e.g., glutathione conjugate) for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Advanced: How are mechanistic studies conducted for reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.